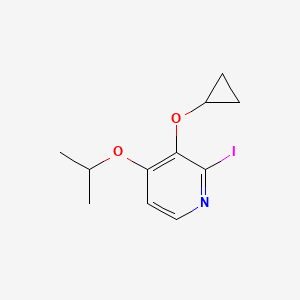
3-Cyclopropoxy-2-iodo-4-isopropoxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Cyclopropoxy-2-iodo-4-isopropoxypyridine is a chemical compound with the molecular formula C11H14INO2 and a molecular weight of 319.14 g/mol It is a derivative of pyridine, characterized by the presence of cyclopropoxy and isopropoxy groups, as well as an iodine atom attached to the pyridine ring
Méthodes De Préparation
One common method for its preparation is through the Suzuki–Miyaura coupling reaction, which is a widely used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing complex organic molecules.
Analyse Des Réactions Chimiques
3-Cyclopropoxy-2-iodo-4-isopropoxypyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other nucleophiles through substitution reactions. Common reagents for these reactions include organometallic compounds and halogenating agents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions to form different products. For example, oxidation can introduce additional functional groups, while reduction can remove or modify existing ones.
Coupling Reactions: As mentioned earlier, the compound can participate in Suzuki–Miyaura coupling reactions to form new carbon–carbon bonds.
Applications De Recherche Scientifique
3-Cyclopropoxy-2-iodo-4-isopropoxypyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound can be used in the development of biologically active molecules, such as pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions makes it a versatile intermediate in drug discovery and development.
Medicine: Research into the compound’s potential therapeutic applications is ongoing. It may serve as a precursor for the synthesis of new drugs with improved efficacy and safety profiles.
Industry: The compound’s unique chemical properties make it useful in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Cyclopropoxy-2-iodo-4-isopropoxypyridine depends on its specific application. In general, the compound can interact with various molecular targets, such as enzymes, receptors, and nucleic acids. These interactions can modulate biological pathways and processes, leading to desired therapeutic or chemical effects. The exact mechanism of action will vary depending on the specific context in which the compound is used .
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-2-iodo-4-isopropoxypyridine can be compared with other similar compounds, such as:
3-Cyclopropoxy-5-iodo-2-isopropoxypyridine: This compound has a similar structure but with the iodine atom in a different position on the pyridine ring.
4-Cyclopropoxy-2-iodo-3-isopropoxypyridine: Another isomer with the cyclopropoxy and isopropoxy groups in different positions.
These similar compounds share some chemical properties with this compound but may exhibit different reactivity and applications due to the variations in their molecular structures.
Propriétés
Formule moléculaire |
C11H14INO2 |
|---|---|
Poids moléculaire |
319.14 g/mol |
Nom IUPAC |
3-cyclopropyloxy-2-iodo-4-propan-2-yloxypyridine |
InChI |
InChI=1S/C11H14INO2/c1-7(2)14-9-5-6-13-11(12)10(9)15-8-3-4-8/h5-8H,3-4H2,1-2H3 |
Clé InChI |
PTEKKKZZSZOYRT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC1=C(C(=NC=C1)I)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















